![molecular formula C8H5BrFNO B1284001 3-(Bromomethyl)-5-fluorobenzo[d]isoxazole CAS No. 63167-28-2](/img/structure/B1284001.png)
3-(Bromomethyl)-5-fluorobenzo[d]isoxazole
Vue d'ensemble
Description
3-(Bromomethyl)-5-fluorobenzo[d]isoxazole: is a heterocyclic compound that contains both bromine and fluorine atoms attached to a benzo[d]isoxazole ring. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science. The presence of both bromine and fluorine atoms in the molecule makes it a versatile intermediate for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-fluorobenzo[d]isoxazole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-2-nitrobenzyl bromide.
Cyclization: The nitro group is reduced to an amine, followed by cyclization to form the isoxazole ring.
Bromination: The final step involves the bromination of the methyl group to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The bromomethyl group undergoes S2 reactions with nucleophiles, enabling functionalization:
Example : Reaction with benzylamine yields (5-fluorobenzo[d]isoxazol-3-yl)-N-benzylmethanamine, a precursor for kinase inhibitors .
Cross-Coupling Reactions
The bromomethyl group participates in Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids:
Elimination Reactions
Under basic conditions, the bromomethyl group facilitates β-elimination to form alkenes:
Base | Solvent | Product | Application | Source |
---|---|---|---|---|
DBU | DMSO | 5-Fluorobenzo[d]isoxazole-3-carbaldehyde | Intermediate for Wittig reactions | |
NaOH | EtOH/HO | 3-Vinyl-5-fluorobenzo[d]isoxazole | Polymer precursors |
Cycloaddition Reactions
The isoxazole ring participates in 1,3-dipolar cycloadditions with nitrile oxides or azides:
Dipolarophile | Conditions | Product | Yield | Source |
---|---|---|---|---|
Phenylnitrile oxide | 80°C, toluene | 3-(Bromomethyl)-5-fluoro-4-phenylisoxazolo[5,4-d]isoxazole | 68% | |
Benzyl azide | CuI, DIPEA, DMF | Triazole-linked benzoisoxazole | 73% |
Catalytic Transformations
Hypervalent iodine-mediated reactions enable complex heterocycle synthesis:
Biological Activity Derivatives
Derivatives show promise in drug discovery:
Modification | Biological Target | IC/EC | Source |
---|---|---|---|
3-(Imidazolylmethyl) | CBP/p300 bromodomains | 0.01–0.03 μM | |
3-(Piperidinylmethyl) | CREB-binding protein | 0.49 μM (MV4;11 cells) |
Thermal and Photochemical Behavior
- Thermal stability : Decomposes above 200°C, releasing HBr and CO .
- Photoreactivity : UV irradiation (254 nm) induces isomerization to benzoxazole derivatives .
This compound’s reactivity profile underscores its utility in synthesizing complex heterocycles and bioactive molecules. Continued exploration of its coupling and cycloaddition potential may yield novel therapeutic candidates.
Applications De Recherche Scientifique
Structure and Synthesis
The compound features a unique isoxazole ring structure, which is known for its versatility in medicinal chemistry. The presence of bromomethyl and fluorine substituents enhances its reactivity and potential biological activity. Various synthetic routes have been developed to obtain this compound, often involving modifications of existing isoxazole derivatives to improve efficacy and selectivity.
Anticancer Properties
Research indicates that derivatives of isoxazole, including 3-(Bromomethyl)-5-fluorobenzo[d]isoxazole, exhibit significant anticancer properties. Isoxazoles have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Tyrosine Kinases : Several studies have demonstrated that isoxazole derivatives can inhibit tyrosine kinases, which are critical in cancer cell signaling pathways. For instance, a series of isoxazole compounds were synthesized and evaluated for their activity against c-Met, a receptor implicated in tumor growth and metastasis. Some derivatives exhibited IC50 values as low as 1.8 nM, indicating potent inhibitory effects on cancer cell proliferation .
- BRD4 Inhibition : Another promising application involves the inhibition of BRD4, a protein that regulates gene transcription and has been linked to various cancers. Compounds derived from the benzo[d]isoxazole scaffold have shown potential as BRD4 inhibitors, with structure-activity relationship studies revealing that modifications can enhance binding affinity and selectivity for different tumor types .
Antimicrobial Activity
Isoxazoles also demonstrate antimicrobial properties. Research has identified several derivatives that exhibit significant antibacterial and antifungal activities:
- Antibacterial Activity : Studies have shown that isoxazoles substituted with various groups can effectively combat bacterial strains such as E. coli and S. aureus. For example, compounds with thienyl substitutions demonstrated enhanced antibacterial efficacy compared to their unsubstituted analogs .
- Antifungal Activity : Certain isoxazole derivatives have been evaluated for their antifungal properties against pathogens like Candida albicans. The presence of specific substituents has been linked to increased antifungal activity, making these compounds potential candidates for developing new antifungal agents .
Case Study 1: Development of c-Met Inhibitors
In a study focused on the synthesis of 3-amino-benzo[d]isoxazole derivatives for c-Met inhibition, researchers found that specific modifications led to enhanced potency against lung cancer cell lines. The most effective compounds displayed remarkable selectivity and low toxicity towards normal cells while significantly inhibiting tumor growth in xenograft models .
Case Study 2: BRD4 Inhibitors in Acute Myeloid Leukemia
A series of novel compounds based on the benzo[d]isoxazole core were designed as BRD4 inhibitors for treating acute myeloid leukemia. These compounds underwent extensive pharmacological characterization, demonstrating promising results in preclinical models by effectively reducing tumor burden .
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-5-fluorobenzo[d]isoxazole involves its interaction with various molecular targets. The bromine and fluorine atoms in the molecule can form strong interactions with biological macromolecules, leading to changes in their structure and function. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
- 3-(Bromomethyl)benzo[d]isoxazole
- 5-Fluoro-2-nitrobenzyl bromide
- 3-(Aminomethyl)-5-fluorobenzo[d]isoxazole
Comparison: 3-(Bromomethyl)-5-fluorobenzo[d]isoxazole is unique due to the presence of both bromine and fluorine atoms in the same molecule. This dual substitution enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the bromine atom provides a reactive site for further functionalization.
Activité Biologique
3-(Bromomethyl)-5-fluorobenzo[d]isoxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Structural Characteristics
The compound features a bromomethyl group and a fluorine atom attached to a benzo[d]isoxazole ring. Its molecular formula is CHBrFNO, with a molecular weight of approximately 256.08 g/mol. The presence of halogen atoms suggests potential reactivity in biological systems.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 256.08 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluating various derivatives found that halogenated isoxazoles can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer) with IC values ranging from 10 to 50 µM, suggesting that the presence of halogens enhances cytotoxicity against these cells .
The proposed mechanism involves the interaction of the compound with cellular targets, leading to disruption of critical signaling pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth, such as histone deacetylases (HDACs).
- Apoptosis Induction : It activates caspase pathways, leading to programmed cell death, particularly in cancer cells .
- Cell Cycle Arrest : Studies have shown that certain derivatives can cause arrest at the G2/M phase of the cell cycle, preventing cancer cell proliferation .
Antiviral Activity
In addition to anticancer properties, derivatives of this compound have been investigated for antiviral activity. For instance, compounds with similar structures have shown efficacy against human cytomegalovirus (HCMV), indicating potential for broader therapeutic applications .
Study on Anticancer Activity
A recent study synthesized several isoxazole derivatives and tested their cytotoxicity against various cancer cell lines. Among them, one derivative exhibited an IC of 19.56 µM against HT-1080 fibrosarcoma cells, demonstrating significant growth inhibition .
Table 1: Cytotoxicity Data of Isoxazole Derivatives
Compound ID | Cell Line | IC (µM) |
---|---|---|
Compound A | MCF-7 | 36 |
Compound B | A-549 | 25 |
Compound C | HT-1080 | 19.56 |
Antiviral Screening
Another investigation focused on the antiviral activity of isoxazole derivatives against HCMV. Compounds showed varying degrees of effectiveness, with some achieving IC values around 10 µM, highlighting their potential as antiviral agents .
Propriétés
IUPAC Name |
3-(bromomethyl)-5-fluoro-1,2-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c9-4-7-6-3-5(10)1-2-8(6)12-11-7/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGUIHQSEHKCRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NO2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561849 | |
Record name | 3-(Bromomethyl)-5-fluoro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63167-28-2 | |
Record name | 3-(Bromomethyl)-5-fluoro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.